molecular formula C9H8O3 B8759058 3-(Hydroxymethyl)benzofuran-6-ol

3-(Hydroxymethyl)benzofuran-6-ol

Cat. No.: B8759058
M. Wt: 164.16 g/mol
InChI Key: SUQCCGWWVBDHRN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzofuran-6-ol is a high-value benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is a fundamental structural unit extensively studied for its diverse pharmacological activities . Researchers value this core structure for developing new biologically active agents, particularly in the areas of antimicrobial and antitumor therapies . Specifically, derivatives based on the 6-hydroxy-benzofuran scaffold have been synthesized and investigated as potent inhibitors of bacterial targets, such as Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis . Furthermore, structurally similar benzofuran neolignans have demonstrated promising cytotoxic activity in bioassay-guided studies, showing efficacy against human non-small cell lung cancer (NSCLC) cell lines by inducing apoptosis through the activation of the mitochondrial pathway . This compound serves as a crucial building block for the synthesis and structural modification of novel derivatives, enabling the exploration of structure-activity relationships (SAR) . We offer this compound for Research Use Only, providing researchers with a reliable and high-quality chemical tool to advance the development of new therapeutic agents.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-6-ol

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,10-11H,4H2

InChI Key

SUQCCGWWVBDHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Position) Core Structure Key Functional Groups Source
3-(Hydroxymethyl)benzofuran-6-ol -CH₂OH (C3), -OH (C6) Benzofuran Hydroxyl, hydroxymethyl Target
(E)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-6-ol (Compound 1) -CH₂OH (C3), -OH (C6), 4-hydroxyphenyl (C2), propenyl (C5) Benzofuran Hydroxyl, hydroxymethyl, propenyl Natural (Daphniphyllum macropodum)
3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol (Compound 69) -C6H4(OH)(OCH3) (C3), -OH (C6) Benzofuran Hydroxyl, methoxy Synthetic/Plant-derived
3,6-diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran (3k) -OCH2CH3 (C3, C6), ethoxybenzofuran (C2) Benzofuran Ethoxy Synthetic

Key Observations :

  • Polarity : The target compound’s -CH₂OH and -OH groups confer higher polarity compared to alkoxy derivatives (e.g., 3k) but lower than glycosylated benzofurans (e.g., ’s compound 8).
  • Bioactivity : Compound 1 () shows cytotoxic activity against lung cancer cells, likely enhanced by the propenyl and 4-hydroxyphenyl groups. In contrast, compound 69 () inhibits 5-lipoxygenase (IC₅₀ = 0.08 μM), attributed to its 2-hydroxy-4-methoxyphenyl group .

Physicochemical Properties

Table 2: Physical Properties and Solubility

Compound Name Physical State Melting Point (°C) Solubility Trends Source
This compound Not reported Not reported Likely polar solvents (e.g., DMSO, water) Target
3k (Ethoxy derivative) Colorless crystals 74–76 Soluble in organic solvents (e.g., CHCl₃) Synthetic
Compound 1 () Not reported Not reported Moderate polarity (propenyl group reduces solubility) Natural

Key Observations :

  • Alkoxy derivatives (e.g., 3k) exhibit lower polarity and higher organic solubility, while hydroxylated analogs (e.g., target compound) are expected to favor aqueous environments.

Table 3: Bioactivity Profiles

Compound Name Biological Activity Mechanism/Application Source
This compound Hypothesized anti-inflammatory/cytotoxic Potential HO-1 upregulation (analogous to ) Target
Compound 1 () Cytotoxic (non-small cell lung cancer) Induces apoptosis via ROS pathways Natural
Compound 69 () 5-Lipoxygenase inhibition (IC₅₀ = 0.08 μM) Anti-inflammatory (COX-2 independent) Synthetic
3m (6-chloro derivative, ) Not reported Electron-withdrawing Cl may enhance reactivity Synthetic

Key Observations :

  • Anti-inflammatory Potential: The target’s -OH and -CH₂OH groups align with compounds modulating heme oxygenase-1 (HO-1), a pathway implicated in anti-inflammatory responses (e.g., ’s compounds 66–70) .
  • Cytotoxicity : Bulky substituents (e.g., propenyl in Compound 1) enhance cytotoxicity, suggesting the target compound’s activity may depend on additional functionalization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Hydroxymethyl)benzofuran-6-ol, and how are they validated?

  • Answer : One-pot pseudo three-component synthesis is a validated method, yielding derivatives like 3-alkoxy benzofurans through controlled alkoxylation and cyclization. Reaction parameters (e.g., solvent polarity, temperature) are optimized using NMR and melting point analysis to confirm structural integrity . Cascade [3,3]-sigmatropic rearrangements are also employed, with intermediates characterized via 1^1H/13^13C NMR and chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : 1^1H and 13^13C NMR are critical for verifying substituent positions and stereochemistry. For example, 1^1H NMR of 3-alkoxy derivatives shows distinct chemical shifts for ethoxy groups (δ ~1.3–1.4 ppm) and aromatic protons (δ ~6.5–7.5 ppm) . Melting point analysis (e.g., 74–76°C for crystalline derivatives) and IR spectroscopy further validate purity and functional groups .

Q. What in vitro models are used to evaluate the anti-inflammatory activity of benzofuran derivatives?

  • Answer : BV2 microglia stimulated with lipopolysaccharide (LPS) are standard models. Key endpoints include inhibition of NO, PGE2, TNF-α, and IL-1β, with IC50 values calculated for compounds like 3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol (IC50 = 0.08 μM against 5-lipoxygenase) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. In case of exposure, consult a physician and provide the SDS, which details first-aid measures (e.g., eye rinsing for 15 minutes) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?

  • Answer : Catalyst screening (e.g., LiNTf2 or tetrabutylammonium salts) enhances reaction efficiency in Friedel–Crafts reactions. For example, lithium bis(trifluoromethanesulfonimide) increases diastereoselectivity in oxetanol-derived syntheses . DOE (Design of Experiments) can optimize parameters like solvent (THF vs. chloroform) and stoichiometry .

Q. How to resolve discrepancies in NMR data for diastereomeric benzofuran derivatives?

  • Answer : Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For example, 3w and 3w' (structurally divergent dihydrobenzofurans) exhibit distinct NOE correlations between hydroxymethyl and aromatic protons . Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. What strategies address contradictions in IC50 values across enzyme inhibition studies?

  • Answer : Standardize enzyme sources (e.g., soluble rat 5-lipoxygenase vs. human recombinant) and assay conditions (e.g., substrate concentration, incubation time). For instance, this compound derivatives show variable activity against COX-2 depending on LPS dosage (1 μg/mL optimal in BV2 cells) .

Q. How to design a structure-activity relationship (SAR) study for benzofuran derivatives targeting inflammation?

  • Answer : Systematically modify substituents (e.g., methoxy vs. hydroxymethyl groups) and evaluate anti-inflammatory markers. For example, replacing methoxy with hydroxymethyl in compound 71 enhances HO-1 upregulation in BV2 cells . Pair this with docking studies to predict binding to 5-lipoxygenase active sites .

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